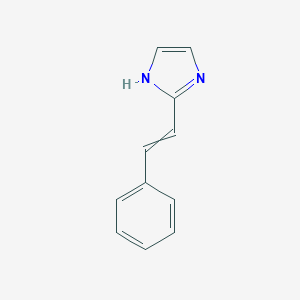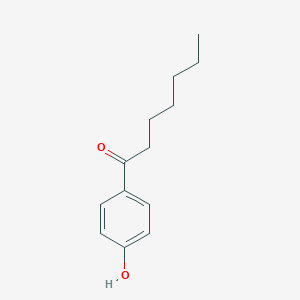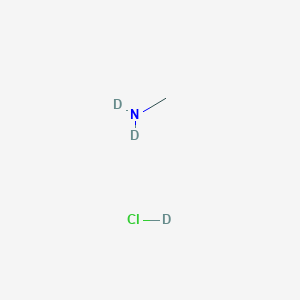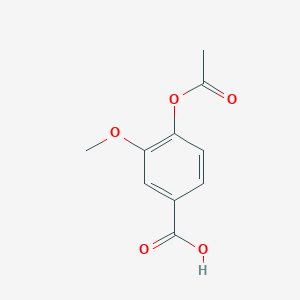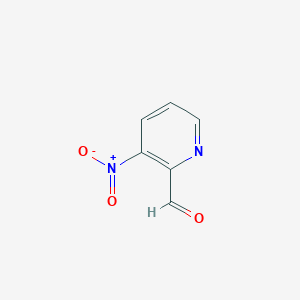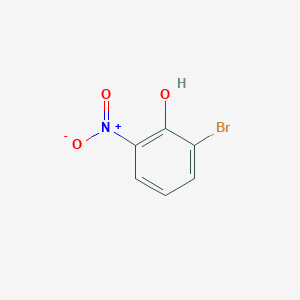
2-Bromo-6-nitrophénol
Vue d'ensemble
Description
Le 2-Bromo-6-nitrophénol est un composé organique de formule chimique C6H4BrNO3. Il s'agit d'une poudre cristalline jaune soluble dans l'éthanol, l'éther et le chloroforme mais insoluble dans l'eau . Ce composé est largement utilisé dans l'industrie chimique en raison de ses propriétés et de ses applications uniques.
Voies de synthèse et conditions de réaction :
Méthode 1 : Une méthode courante implique la réaction du 2-bromophénol avec l'acide nitrique en présence d'un catalyseur tel que l'acide sulfurique à une température de 80 à 90 °C.
Méthode 2 : Une autre méthode implique la réaction du 2-nitrophénol avec le brome en présence d'un catalyseur tel que le fer ou le cuivre à température ambiante.
Méthodes de production industrielle :
- La production industrielle du this compound suit généralement les mêmes voies de synthèse que celles mentionnées ci-dessus, mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement élevé et une pureté élevée du produit .
Types de réactions :
Oxydation : Le this compound peut subir des réactions d'oxydation, souvent à l'aide d'agents oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.
Réactifs et conditions courants :
Oxydation : Permanganate de potassium, peroxyde d'hydrogène.
Réduction : Zinc, chlorure d'ammonium, éthanol.
Substitution : Divers nucléophiles selon le produit souhaité.
Principaux produits formés :
Oxydation : Formation de quinones correspondantes.
Réduction : Formation de 2-bromo-6-aminophénol.
Substitution : Formation de divers phénols substitués selon le nucléophile utilisé.
4. Applications de la recherche scientifique
Le this compound présente plusieurs applications dans la recherche scientifique :
5. Mécanisme d'action
Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires et des voies spécifiques :
Cibles moléculaires : Il peut interagir avec des enzymes et des protéines, modifiant leur fonction et leur activité.
Voies impliquées : Le composé peut affecter diverses voies biochimiques, notamment celles impliquées dans le stress oxydatif et la signalisation cellulaire.
Composés similaires :
- 2-Bromo-4-nitrophénol
- 2-Bromo-3-nitrophénol
- 2-Bromo-4-fluoro-6-nitrophénol
- 2-Bromo-4-méthyl-6-nitrophénol
Comparaison :
- Unicité : Le this compound est unique en raison de son motif de substitution spécifique, qui lui confère des propriétés chimiques et physiques distinctes. Par exemple, la position du brome et des groupes nitro le rend particulièrement utile dans certaines applications synthétiques par rapport à ses isomères .
Applications De Recherche Scientifique
2-Bromo-6-nitrophenol has several applications in scientific research:
Mécanisme D'action
Target of Action
The primary target of 2-Bromo-6-nitrophenol is the Thrombopoietin (Tpo) receptor . The Tpo receptor plays a crucial role in the production of platelets from megakaryocytes, which are large cells in the bone marrow .
Mode of Action
2-Bromo-6-nitrophenol interacts with its target, the Tpo receptor, by being converted via 2-bromo-6-aminophenol to N-acetyl-2-bromo-6-aminophenol . This conversion process is a key part of the compound’s interaction with its target .
Biochemical Pathways
The biochemical pathway affected by 2-Bromo-6-nitrophenol involves the conversion of 2-bromo-6-aminophenol to N-acetyl-2-bromo-6-aminophenol . This conversion is a crucial step in the activation of the Tpo receptor, leading to the production of platelets .
Pharmacokinetics
The compound’s solubility in organic solvents like ethanol and ethyl acetate suggests that it may have good bioavailability.
Result of Action
The result of 2-Bromo-6-nitrophenol’s action is the stimulation of the Tpo receptor, which leads to the production of platelets . This can be beneficial in the treatment of conditions like thrombocytopenia, which is characterized by a low platelet count .
Action Environment
The action of 2-Bromo-6-nitrophenol can be influenced by various environmental factors. For instance, the compound’s reactivity might be affected by the pH of its environment . Additionally, the presence of other substances in the environment, such as bromine, can influence the bromination reaction involved in the compound’s mode of action .
Analyse Biochimique
Biochemical Properties
2-Bromo-6-nitrophenol plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as tyrosinase and peroxidase, inhibiting their activity by binding to their active sites. This interaction is primarily due to the bromine and nitro groups, which facilitate strong binding affinity and effective inhibition . Additionally, 2-Bromo-6-nitrophenol can interact with proteins and other biomolecules, altering their structure and function through covalent modifications.
Cellular Effects
The effects of 2-Bromo-6-nitrophenol on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving oxidative stress and apoptosis. In certain cell lines, 2-Bromo-6-nitrophenol induces oxidative stress by generating reactive oxygen species (ROS), leading to the activation of stress-responsive signaling pathways . This compound also affects gene expression, upregulating genes involved in antioxidant defense and downregulating those associated with cell proliferation. Furthermore, 2-Bromo-6-nitrophenol impacts cellular metabolism by inhibiting key metabolic enzymes, thereby altering metabolic flux.
Molecular Mechanism
At the molecular level, 2-Bromo-6-nitrophenol exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. This binding is facilitated by the bromine atom, which forms strong interactions with amino acid residues in the enzyme’s active site . Additionally, 2-Bromo-6-nitrophenol can induce conformational changes in proteins, affecting their function. It also modulates gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-6-nitrophenol change over time. Initially, it exhibits strong inhibitory effects on enzyme activity and cellular processes. Over extended periods, the compound may undergo degradation, leading to a reduction in its efficacy . Studies have shown that 2-Bromo-6-nitrophenol is relatively stable under standard laboratory conditions but can degrade under extreme pH or temperature conditions. Long-term exposure to 2-Bromo-6-nitrophenol can result in adaptive cellular responses, such as the upregulation of detoxifying enzymes.
Comparaison Avec Des Composés Similaires
- 2-Bromo-4-nitrophenol
- 2-Bromo-3-nitrophenol
- 2-Bromo-4-fluoro-6-nitrophenol
- 2-Bromo-4-methyl-6-nitrophenol
Comparison:
- Uniqueness: 2-Bromo-6-nitrophenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. For example, its position of bromine and nitro groups makes it particularly useful in certain synthetic applications compared to its isomers .
Propriétés
IUPAC Name |
2-bromo-6-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO3/c7-4-2-1-3-5(6(4)9)8(10)11/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJSIOPQKQXJAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40926876 | |
| Record name | 2-Bromo-6-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40926876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13073-25-1 | |
| Record name | Phenol, 2-bromo-6-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013073251 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-6-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40926876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-6-nitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-bromo-6-nitrophenol a valuable precursor in the synthesis of eltrombopag olamine?
A1: Research highlights the advantages of using 2-bromo-6-nitrophenol in the multi-step synthesis of eltrombopag olamine. Specifically, this compound plays a crucial role in forming the biphenyl backbone of eltrombopag. The synthetic route involves reacting 2-bromo-6-nitrophenol with 3-carboxybenzeneboronic acid via a Suzuki coupling reaction []. This reaction forms a carbon-carbon bond between the two aromatic rings, creating the desired biphenyl structure present in eltrombopag.
Q2: How is the low activity of 2-bromo-6-nitrophenol in certain biological assays explained?
A2: Studies have shown that 2-bromo-6-nitrophenol exhibits low activity in the wheat cylinder test, a bioassay for auxin activity []. This is attributed to its rapid metabolic conversion within wheat tissue. The primary metabolic pathway involves hydroxylation at the para-position of the aromatic ring. This modification likely disrupts the molecule's ability to interact with its biological target, leading to a decrease in activity. Interestingly, this inactivation was not observed in pea and tomato tissues, suggesting species-specific metabolism of 2-bromo-6-nitrophenol [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

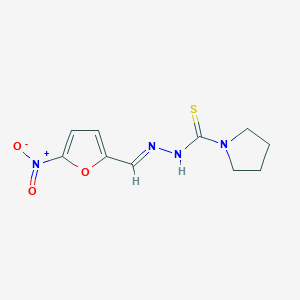
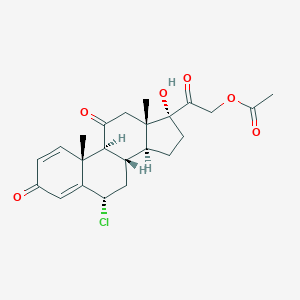
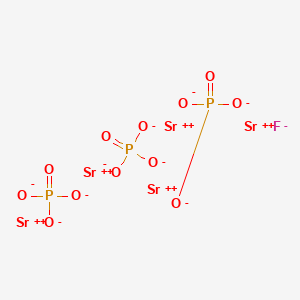
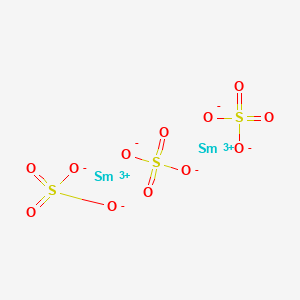
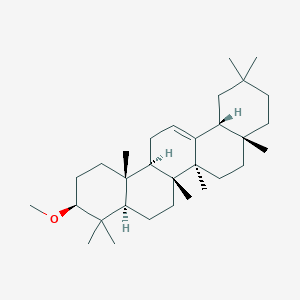
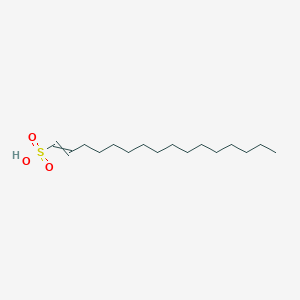
![(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid](/img/structure/B84660.png)
